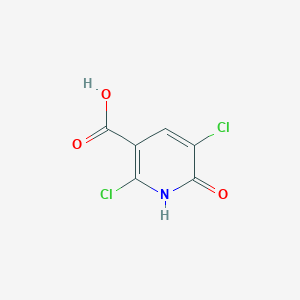

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H3Cl2NO3 |

|---|---|

Molecular Weight |

208.00 g/mol |

IUPAC Name |

2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(8)9-5(3)10/h1H,(H,9,10)(H,11,12) |

InChI Key |

QKXJLHCPROKZKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=C1C(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid can be achieved through several routes. One common method involves the chlorination of 6-oxo-1H-pyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. Another approach includes the use of chlorinating agents such as sulfuryl chloride in the presence of a catalyst. Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid can be compared with other similar compounds such as:

2,5-Dichloropyridine: Lacks the ketone and carboxylic acid groups, making it less reactive in certain chemical reactions.

6-Oxo-1H-pyridine-3-carboxylic acid:

2,5-Dichloro-3-pyridinecarboxylic acid: Similar structure but without the ketone group, leading to different chemical properties and uses.

The uniqueness of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 221.02 g/mol

- CAS Number : [not specified in search results]

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In particular, 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid has shown activity against various bacterial strains. A study reported that compounds containing similar pyridine structures demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid | TBD | Staphylococcus aureus |

| Similar Pyridine Derivative | 3.12 - 12.5 | Escherichia coli |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Antioxidant Activity

Antioxidant properties have been observed in related pyridine compounds, which may extend to 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid. The DPPH radical scavenging assay indicates that these compounds can effectively neutralize free radicals, thus contributing to cellular protection against oxidative stress .

The biological activities of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with various receptors that mediate immune responses and inflammation.

- Radical Scavenging : The presence of functional groups allows the compound to donate electrons and neutralize free radicals.

Case Studies

Several studies highlight the efficacy of pyridine derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a pyridine-based compound similar to 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid against resistant bacterial strains in patients with chronic infections. Results showed a significant reduction in bacterial load after treatment .

- Inflammatory Disease Model : In a rat model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.